molecular formula C4H4N4 B1303952 2-(1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 81606-79-3

2-(1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No. B1303952
CAS RN: 81606-79-3
M. Wt: 108.1 g/mol
InChI Key: ZEDZBEBBGBQWBP-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)acetonitrile is a compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to an acetonitrile group. This structure is a part of various chemical compounds that have been synthesized and studied for their potential applications and properties.

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in several studies. For instance, the synthesis of 1H-1,2,3-triazole derivatives was achieved by cyclization of aryl azides with 1,3-benzothiazol-2-ylacetonitrile and related compounds in methanol with sodium methylate, yielding high yields of new products . Another study reported the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles with chloroacetonitrile to produce N-cyanomethyl derivatives, which were further reacted to form new 3-methyl-2-triazolylbut-2-enenitrile derivatives . Additionally, 2-(1H-1,2,4-triazol-1-yl)acetamide was synthesized from 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, using acetonitrile as the solvent, under optimized conditions to achieve an 87.5% yield .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been characterized using various analytical techniques. X-ray analysis and 1H and 13C NMR spectroscopy were employed to determine the structure of N-cyanomethyl derivatives of triazoles . Similarly, the structure and individuality of molecules synthesized in another study were confirmed by 1H NMR spectroscopy and HPLC/DAD-MS .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives in acetonitrile has been studied, particularly focusing on their electrochemical oxidation. For example, the electrochemical oxidation of related compounds in acetonitrile solution was investigated using voltammetry and controlled potential coulometry, leading to the formation of sulfoxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The studies provided do not offer extensive data on the physical properties of 2-(1H-1,2,4-triazol-1-yl)acetonitrile specifically, but they do provide insights into the properties of closely related compounds. For instance, the solubility of these compounds in methanol and their reactivity in the presence of sodium methylate suggest their potential utility in various chemical reactions . The pharmacological activity of some triazole derivatives, such as antitumor, anti-inflammatory, and antioxidant activities, has been indicated through primary computer pharmacological screening .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of 2-(1H-1,2,4-triazol-1-yl) acetamide involves using 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, highlighting the adaptability of 2-(1H-1,2,4-triazol-1-yl)acetonitrile in chemical reactions (Jiang-Long Yin, 2010).
  • Structural Analysis : The structure of various derivatives of 2-(1H-1,2,4-triazol-1-yl)acetonitrile has been determined using techniques like X-ray analysis, NMR spectroscopy, and IR spectroscopy, demonstrating the compound's versatility in forming different chemical structures (E. Yu. Shasheva et al., 2010).

Future Directions

The future directions for 2-(1H-1,2,4-triazol-1-yl)acetonitrile and its derivatives could involve further exploration of their synthesis, properties, and potential applications. For instance, one study suggested that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDZBEBBGBQWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377519
Record name 2-(1H-1,2,4-triazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)acetonitrile

CAS RN

81606-79-3
Record name 2-(1H-1,2,4-triazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HH Xie, JL Weng, JX Song, WJ Yang, Q Wang… - Dalton …, 2023 - pubs.rsc.org
Energetic materials (EMs) have been widely employed in both military and civilian areas for nearly two centuries. The introduction of high-energy azide anions to assemble energetic …
Number of citations: 3 pubs.rsc.org

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